molecular formula C19H22ClN3O2 B4707296 3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

Cat. No.: B4707296
M. Wt: 359.8 g/mol
InChI Key: HXLORYJFVDEJET-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, linked to a cyclohepta[d]isoxazole moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the piperazine ring followed by the introduction of the chlorophenyl group. The cyclohepta[d]isoxazole ring is then constructed through a series of cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is often optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
  • 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
  • 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol.

Uniqueness

What sets 3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole apart is its unique combination of the piperazine and cyclohepta[d]isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-14-5-4-6-15(13-14)22-9-11-23(12-10-22)19(24)18-16-7-2-1-3-8-17(16)25-21-18/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLORYJFVDEJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
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3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
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3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
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3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
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3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
Reactant of Route 6
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3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

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